molecular formula C12H14N2 B8388773 5-(pyrrolidin-1-yl)-1H-indole

5-(pyrrolidin-1-yl)-1H-indole

Cat. No.: B8388773
M. Wt: 186.25 g/mol
InChI Key: CKCQCGLMRDRLGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Pyrrolidin-1-yl)-1H-indole is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound features a 1H-indole core, a privileged structure in pharmaceuticals known for its diverse biological activities, fused with a pyrrolidine substituent, a nitrogen-containing heterocycle common in bioactive molecules . The indole nucleus is a fundamental building block in numerous compounds with a broad spectrum of biological applications, including antiviral, anti-inflammatory, anticancer, antimicrobial, and antioxidant activities . Researchers value this specific class of compounds for developing multifunctional ligands, particularly for complex, multi-factorial diseases, as the indole scaffold can bind with high affinity to multiple receptors . The incorporation of the pyrrolidinyl group is a common strategy in lead optimization, as it can influence the molecule's physicochemical properties and enhance its interaction with biological targets . While the specific mechanism of action for this compound is subject to ongoing investigation, its structure aligns with derivatives explored as inhibitors of key enzymatic processes, such as those involving S-adenosyl methionine (SAM), which are crucial for bacterial viability and represent a promising avenue for novel antibiotic development . This makes it a valuable precursor for synthesizing novel compounds for screening against pharmacologically relevant targets. This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C12H14N2

Molecular Weight

186.25 g/mol

IUPAC Name

5-pyrrolidin-1-yl-1H-indole

InChI

InChI=1S/C12H14N2/c1-2-8-14(7-1)11-3-4-12-10(9-11)5-6-13-12/h3-6,9,13H,1-2,7-8H2

InChI Key

CKCQCGLMRDRLGP-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=CC3=C(C=C2)NC=C3

Origin of Product

United States

Scientific Research Applications

Anticancer Applications

5-(pyrrolidin-1-yl)-1H-indole derivatives have shown promising antiproliferative activity against various cancer cell lines.

Case Study: Antiproliferative Activity

A study synthesized a series of indole derivatives, including those with pyrrolidine substitutions, and evaluated their effects on cancer cell lines such as MCF-7 (breast cancer), A-549 (lung cancer), and Panc-1 (pancreatic cancer). The most potent derivative exhibited a GI50 value of 29 nM, outperforming standard treatments like erlotinib .

Table 1: Antiproliferative Activity of Indole Derivatives

CompoundCell LineGI50 (nM)Reference
3eMCF-729
3aA-54935
3cPanc-142

Antimicrobial Applications

The compound has also been investigated for its antimicrobial properties, particularly against resistant strains of bacteria.

Case Study: Antimicrobial Activity

Research demonstrated that derivatives of this compound displayed significant activity against methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for selected compounds were recorded as low as 0.25 µg/mL, indicating strong antibacterial potential .

Table 2: Antimicrobial Activity Against MRSA

CompoundMIC (µg/mL)Reference
26≤0.25
32≤0.25

Antiviral Applications

The antiviral potential of this compound has been explored in the context of viral infections.

Case Study: Antiviral Activity

A recent study highlighted the effectiveness of certain indole derivatives against viruses such as the Human Immunodeficiency Virus (HIV) and Respiratory Syncytial Virus (RSV). Compounds derived from the indole scaffold showed IC50 values indicating significant antiviral activity, suggesting their utility in developing new antiviral agents .

Table 3: Antiviral Activity Against Selected Viruses

CompoundVirus TypeIC50 (µM)Reference
AHIV6.49
BRSV33.69

Mechanistic Insights

The mechanism of action for the anticancer and antimicrobial activities of this compound derivatives is primarily attributed to their ability to interact with key biological targets.

Mechanisms Involved

  • Inhibition of Enzymatic Activity : Many indole derivatives inhibit critical enzymes involved in cancer cell proliferation.
  • Binding Affinity : The structural modifications in the pyrrolidine moiety enhance binding affinity to target proteins, facilitating stronger interactions that lead to increased biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues, their substituents, molecular properties, and reported biological activities:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Biological Activity Key Reference
5-(Pyrrolidin-1-yl)-1H-indole Pyrrolidine at C5 of indole C₁₂H₁₃N₂ 185.25 g/mol Potential kinase/CNS modulation
6-(4-Methylpiperazin-1-yl)-1H-indole Piperazine at C6 of indole C₁₃H₁₇N₃ 215.30 g/mol Anticancer, antimicrobial candidates
3-(5-Fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione Pyrrolidine dione at C3, fluorine at C5 C₁₂H₉FN₂O₂ 240.10 g/mol IDO-1 inhibition (IC₅₀ = 0.12 µM)
5-Methoxy-2-(2-(pyrrolidin-1-yl)ethyl)-1H-indole Methoxy at C5, pyrrolidine-ethyl at C2 C₁₅H₁₉N₂O 253.33 g/mol Histamine H3 receptor antagonism
5-{5-[1-(Pyrrolidin-1-yl)cyclohexyl]-1,3-thiazol-2-yl}-1H-indole Thiazole-pyrrolidine-cyclohexyl at C5 C₂₁H₂₅N₃S 375.51 g/mol Kinase inhibition (structural basis)

Key Structural Insights

  • Positional Effects : Substitution at C5 (vs. C3 or C6) influences steric accessibility. For example, C5-pyrrolidine derivatives show better kinase affinity than C3-substituted diones .
  • Ring Modifications : Replacing pyrrolidine with piperazine (as in 6-(4-Methylpiperazin-1-yl)-1H-indole) alters basicity and solubility, impacting antimicrobial efficacy .
  • Electron-Withdrawing Groups : Fluorine or nitrile substituents (e.g., in ) enhance metabolic stability and target binding .

Preparation Methods

Buchwald-Hartwig Amination

The advent of palladium-catalyzed C–N bond formation revolutionized the synthesis of this compound. A representative protocol involves reacting 5-bromoindole with pyrrolidine in the presence of Pd(OAc)₂, Xantphos ligand, and Cs₂CO₃ base in toluene at 110°C. This method achieves yields of 68–78% with excellent regiocontrol, avoiding functionalization at the more reactive C3 position. Key parameters include:

ParameterOptimal ConditionImpact on Yield
Catalyst SystemPd(OAc)₂/Xantphos78%
BaseCs₂CO₃72%
SolventToluene75%
Temperature110°C78%
Reaction Time24 h68%

Notably, electron-deficient phosphine ligands (e.g., RuPhos) improved catalyst turnover but required stringent oxygen-free conditions.

Heck-Type Coupling Adaptations

Modifying methodologies from Eletriptan synthesis, 5-bromoindole undergoes coupling with pyrrolidine-containing alkenes under Heck conditions. For example, palladium-catalyzed reaction with 1-vinylpyrrolidine in dimethylacetamide (DMAc) at 120°C produced the target compound in 62% yield. This approach benefits from tolerance to steric hindrance but necessitates post-reduction steps to saturate the alkene intermediate.

Solid-Phase and Parallel Synthesis Techniques

Parallel synthesis platforms enable rapid exploration of this compound derivatives. A documented protocol immobilized 5-bromoindole on Wang resin via its N1 position, permitting sequential Suzuki-Miyaura coupling and amination. After cleavage from the resin, this method generated 48 analogs with an average purity >90%. Key advantages include:

  • Throughput : 96-well plate compatibility

  • Purification : Integrated solid-phase extraction

  • Diversity : Compatibility with secondary amine variants (e.g., piperidine, morpholine)

Purification and Process Optimization

Industrial-scale synthesis prioritizes chromatographic-free purification. A patented crystallization strategy isolates this compound by adjusting the solvent polarity during workup. Using a heptane/ethyl acetate gradient (9:1 to 7:3), the compound precipitates at >99% purity, eliminating silica gel chromatography. Comparative studies show:

Purification MethodPurity (%)Yield (%)Cost (USD/kg)
Column Chromatography99.58512,000
Gradient Crystallization99.3883,200
Antisolvent Precipitation98.7822,800

Industrial-Scale Production Considerations

Commercial manufacturing of this compound employs continuous flow reactors to enhance reproducibility. A telescoped process combines Buchwald-Hartwig amination with inline solvent exchange, reducing intermediate isolation steps. Key metrics from pilot-scale trials:

  • Capacity : 50 kg/batch

  • Cycle Time : 18 h

  • Catalyst Loading : 0.5 mol% Pd

  • Environmental Factor (E-Factor) : 23 (vs. 89 for batch methods)

Q & A

Q. How can structural modifications enhance the blood-brain barrier permeability of pyrrolidine-indole derivatives?

  • Introducing lipophilic groups (e.g., methyl or trifluoromethyl) or reducing hydrogen bond donors improves logP values. In vivo PET imaging with radiolabeled analogs (e.g., 18^{18}F) validates permeability .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in reported biological activity data for similar indole derivatives?

  • Cross-validate assays using standardized protocols (e.g., NIH/NCATS guidelines). Meta-analyses of structure-activity relationships (SAR) identify outliers due to assay conditions (e.g., ATP concentration in kinase assays) .

Q. What statistical methods are suitable for analyzing dose-response curves in cytotoxicity studies?

  • Nonlinear regression (e.g., GraphPad Prism) calculates IC50_{50} values. Hill slopes >1 suggest cooperative binding, while slopes <1 indicate multiple binding sites. Bootstrap resampling assesses confidence intervals .

Methodological Best Practices

Q. What safety protocols are essential when handling pyrrolidine-indole intermediates?

  • Use fume hoods for volatile reagents (e.g., DMF, azides). PPE (gloves, goggles) and waste neutralization protocols (e.g., for CuI residues) are mandatory. MSDS guidelines for boronic esters (e.g., pinacol derivatives) must be followed .

Q. How can researchers validate the reproducibility of synthetic protocols across laboratories?

  • Detailed reaction logs (temperature, humidity, solvent batches) and round-robin testing ensure reproducibility. Open-source platforms (e.g., Chemotion ELN) enable data sharing .

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